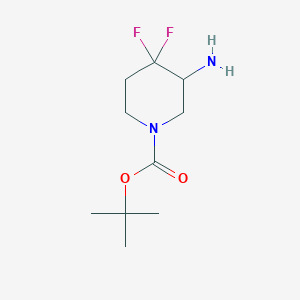

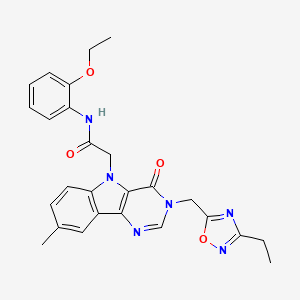

![molecular formula C9H7F3N4O B2704532 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol CAS No. 1291984-65-0](/img/structure/B2704532.png)

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazine-2-carbonitriles and is a potent and selective oral CHK1 preclinical development candidate . It has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research.

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, followed by cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Wissenschaftliche Forschungsanwendungen

Chelating Unit in Ligands

The compound can be used to introduce trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are widely applied in supramolecular chemistry, catalysis, and ion sensing . Metal complexes of these ligands demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules .

Key Structural Motif in Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using the compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Key Structural Motif in Pharmaceuticals

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Building Block in Synthetic Chemistry

This compound is used as a building block in synthetic chemistry. It can be used to introduce trifluoromethylpyridine (TFMP) groups within other molecules. The major outcome of using this compound in synthetic chemistry is the development of new compounds with unique properties.

Antiviral Agents

New isatin derivatives can be synthesized as broad-spectrum antiviral agents . The activities of these agents can be assessed using in vitro and in silico approaches .

Functional Materials

The compound can be used in the development of organic compounds containing fluorine, which have many applications in the agrochemical, pharmaceutical, and functional materials fields .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7(14-4-5)16-6(13)3-8(17)15-16/h1-4H,13H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIUYMZYWMFWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)

![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2704453.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2704463.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)